(Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 351.446 g/mol . This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties, including antibacterial and anticancer activities.
(Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is classified as an organic compound, specifically a benzofuran derivative. It features a hydroxyl group, a dimethylamino group, and a fluorobenzylidene moiety, which contribute to its unique chemical properties and biological activities.
The synthesis of (Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves several steps, including the formation of the benzofuran core and the introduction of functional groups.
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dichloromethane or ethanol), and reaction time optimization to achieve the desired yield and purity .
The molecular structure of (Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one can be represented using various structural formulas:
InChI=1S/C22H25NO3/c1-22(2,3)15-8-6-14(7-9-15)12-19-20(25)16-10-11-18(24)17(13-23(4)5)21(16)26-19/h6-12,24H,13H2,1-5H3/b19-12
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These analyses help confirm the structure and purity of the synthesized compound.
(Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, which can be explored through experimental studies.
The mechanism of action for (Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one may involve interactions at the molecular level with biological targets:
Experimental data from assays can provide insights into its efficacy against various bacterial strains or cancer cell lines, contributing to understanding its therapeutic potential.
The physical properties of (Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one include:
Chemical properties include stability under different pH conditions, reactivity towards oxidizing agents, and behavior under thermal stress. These properties are essential for determining storage conditions and shelf life.
(Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4